1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride A highly potent and fairly selective 5-HT1A ligand, which may be a full antagonist at postsynaptic receptors.
Brand Name: Vulcanchem
CAS No.: 159187-70-9
VCID: VC0004282
InChI: InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl
Molecular Formula: C19H29Cl2N3O3
Molecular Weight: 418.359

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride

CAS No.: 159187-70-9

Cat. No.: VC0004282

Molecular Formula: C19H29Cl2N3O3

Molecular Weight: 418.359

* For research use only. Not for human or veterinary use.

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride - 159187-70-9

Specification

CAS No. 159187-70-9
Molecular Formula C19H29Cl2N3O3
Molecular Weight 418.359
IUPAC Name 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
Standard InChI InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H
Standard InChI Key ZYCVVOZXHNDRCO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride is identified by multiple parameters in chemical databases and literature. Table 1 summarizes the key identifiers of this compound.

Table 1: Chemical Identifiers

ParameterValue
CAS Registry Number159311-94-1
SMILES NotationCOC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl
InChIInChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H
Molecular FormulaC19H29Cl2N3O3
Molecular Weight418.4 g/mol
Free Base PubChem CID3994476

The compound consists of a free base with molecular formula C19H27N3O3 (molecular weight 345.4 g/mol), which has been converted to a dihydrochloride salt (C19H29Cl2N3O3). This conversion to the salt form is a common pharmaceutical strategy to enhance water solubility and stability.

Structural Features

The molecule can be structurally divided into three key components:

  • A 2-methoxyphenylpiperazine moiety

  • A four-carbon aliphatic linker (butyl chain)

  • A pyrrolidine-2,5-dione (succinimide) terminal group

The 2-methoxyphenylpiperazine portion contains an ortho-methoxy group on the phenyl ring, which distinguishes it from other phenylpiperazine derivatives. The pyrrolidine-2,5-dione ring system represents a cyclic imide functional group that is known to confer specific pharmacological properties to molecules containing it .

Physical and Chemical Properties

Physical Properties

While comprehensive experimental data specifically for 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride is limited in the available literature, certain properties can be inferred based on its chemical structure and similar compounds.

Table 2: Physical Properties

PropertyValue/Description
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder (typical for similar compounds)
SolubilitySoluble in water and polar organic solvents (as dihydrochloride salt)
Molecular Weight418.4 g/mol

The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for biological assays and pharmacological testing.

Chemical Stability

Synthesis and Preparation

Salt Formation

The conversion of the free base to the dihydrochloride salt is typically accomplished using hydrochloric acid in a suitable solvent, such as methanol or diethyl ether. This process involves:

  • Dissolution of the free base in an organic solvent

  • Addition of a solution of HCl (typically 2M HCl in methanol or ethereal HCl)

  • Precipitation of the dihydrochloride salt

  • Filtration and purification by recrystallization

This procedure is similar to that described for other phenylpiperazine derivatives with pyrrolidine-2,5-dione moieties .

ReceptorExpected AffinityStructural Basis
5-HT1AModerate to high2-methoxyphenylpiperazine moiety
5-HT2ALow to moderate2-methoxyphenylpiperazine moiety
Alpha-1 adrenergicModerateArylpiperazine structure
D2 dopaminergicVery lowCharacteristic of similar compounds

Compounds containing the 2-methoxyphenylpiperazine structure often show nanomolar affinity for 5-HT1A receptors, with compound 1h in one study demonstrating a Ki value of 31.7 nM . The presence of the pyrrolidine-2,5-dione moiety may modify these binding affinities, potentially creating a unique pharmacological profile.

Structure-Activity Relationships

The pharmacological activity of compounds containing arylpiperazines and pyrrolidine-2,5-dione moieties is highly dependent on several structural features:

Analytical Characterization

Spectroscopic Properties

Typical characterization methods for 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride would include various spectroscopic techniques:

  • NMR Spectroscopy: The 1H NMR spectrum would typically show signals for:

    • Aromatic protons from the 2-methoxyphenyl group (δ ~6.8-7.4 ppm)

    • Methoxy group singlet (δ ~3.8 ppm)

    • Piperazine ring protons (δ ~2.5-3.5 ppm)

    • Butyl chain methylene protons (δ ~1.5-2.8 ppm)

    • Pyrrolidine-2,5-dione ring protons (δ ~2.5-2.8 ppm)

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 345 for the free base, with characteristic fragmentation patterns.

  • IR Spectroscopy: Characteristic absorption bands would include:

    • C=O stretching of the pyrrolidine-2,5-dione group (~1700 cm⁻¹)

    • C-O-C stretching of the methoxy group (~1250 cm⁻¹)

    • N-H stretching (if present in the salt form)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods would be suitable for purity analysis of this compound. Typical conditions might include:

  • Reverse-phase C18 column

  • Mobile phase consisting of acetonitrile/water with buffer (e.g., ammonium acetate or formate)

  • UV detection at ~254 nm (due to the aromatic moiety)

Research Applications and Future Directions

Current Research Status

While specific research on 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride is limited in the available literature, structural analogs have been studied for various applications:

  • As tools for investigating serotonergic neurotransmission

  • As potential therapeutic agents for neuropsychiatric disorders

  • As anticonvulsant agents in animal models of epilepsy

  • As analgesic compounds for pain management

Future Research Directions

Future research on this compound could focus on:

  • Comprehensive pharmacological profiling: Detailed receptor binding studies across a wide range of targets to fully characterize its pharmacological fingerprint.

  • Structure-activity relationship studies: Systematic modification of the structure to optimize activity at specific receptors or for specific therapeutic applications.

  • In vivo efficacy studies: Animal studies to evaluate potential therapeutic applications in epilepsy, pain, anxiety, or other conditions.

  • Drug-like property optimization: Modifications to improve solubility, bioavailability, metabolic stability, and other properties important for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator